1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenyl isocyanate with a suitable amine to form an intermediate urea derivative.
Introduction of the Furan Ring: The intermediate is then reacted with a furan-2-yl compound under specific conditions to introduce the furan ring.
Thiomorpholine Addition: Finally, the thiomorpholine group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine or furan groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(2-thiomorpholinoethyl)urea: Lacks the furan ring, which may result in different chemical and biological properties.
1-(2-Furyl)-3-(2-thiomorpholinoethyl)urea:
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the thiomorpholine group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-4-1-2-5-14(13)20-17(22)19-12-15(16-6-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,15H,7-8,10-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGZUZDFYUXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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